molecular formula C12H12ClN3O B8403714 1-(2-Chloroethyl)-3-quinolin-4-yl-urea

1-(2-Chloroethyl)-3-quinolin-4-yl-urea

Cat. No.: B8403714
M. Wt: 249.69 g/mol
InChI Key: DTHOJYDCTUBJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-quinolin-4-yl-urea is a synthetic small molecule that incorporates both a quinoline heterocycle and a urea functionality, a combination of significant interest in modern medicinal chemistry. The molecular formula for this compound is C12H12ClN3O. The urea group is a privileged pharmacophore known for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity in drug-target interactions . The quinoline scaffold is a well-established structural motif in anticancer agent development, with numerous derivatives reported to exhibit potent activity through mechanisms such as growth inhibition by cell cycle arrest, apoptosis induction, and inhibition of angiogenesis . The specific research value of this compound lies in its potential as a lead compound for the development of novel tyrosine kinase inhibitors. Recent studies on analogous quinoline-urea conjugates have demonstrated significant in vitro anticancer activity, acting as potent inhibitors of receptors like HGFR (c-Met) and MST1R (Ron), which are implicated in oncogenic processes including cell proliferation, migration, and survival . The 2-chloroethyl side chain attached to the urea nitrogen may contribute to the molecule's reactivity and its potential as an alkylating agent or as a synthetic intermediate for further derivatization. This compound serves as a valuable building block for researchers exploring structure-activity relationships (SAR) in quinoline-based drug discovery, particularly for investigating new treatments for colorectal cancer and other malignancies . It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

1-(2-chloroethyl)-3-quinolin-4-ylurea

InChI

InChI=1S/C12H12ClN3O/c13-6-8-15-12(17)16-11-5-7-14-10-4-2-1-3-9(10)11/h1-5,7H,6,8H2,(H2,14,15,16,17)

InChI Key

DTHOJYDCTUBJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)NCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Nitrosoureas

Alkylating and Carbamoylating Activity

Nitrosoureas such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) decompose into 2-chloroethyl diazohydroxide (alkylating agent) and cyclohexyl isocyanate (carbamoylating agent) . These intermediates alkylate DNA (forming cross-links) and carbamoylate proteins, respectively, contributing to cytotoxicity . In contrast, 1-(2-chloroethyl)-3-quinolin-4-yl-urea lacks the nitroso group, preventing similar decomposition.

Solubility and Biodistribution

Nitrosoureas like CCNU exhibit high lipid solubility (octanol/water distribution coefficient), enabling blood-brain barrier penetration, a key feature for treating brain tumors . The quinolin-4-yl group in this compound may enhance hydrophobicity compared to simpler urea derivatives (e.g., 1-(2-chloroacetyl)-3-(4-chlorophenyl)urea), but its solubility profile remains distinct from nitrosoureas due to the absence of cyclohexyl or nitroso groups .

DNA Interaction and Repair Inhibition

Nitrosoureas induce DNA-DNA interstrand cross-links, critical for their antileukemic activity . Breakdown products like 2-chloroethyl isocyanate (from 1,3-bis(2-chloroethyl)-1-nitrosourea) inhibit DNA repair by carbamoylating repair enzymes .

Comparison with Other Urea Derivatives

1-(2-Chloroacetyl)-3-(4-chlorophenyl)urea

This compound (CAS 13620-47-8) shares a chloroacetyl group with the target compound but replaces quinoline with a 4-chlorophenyl group. Its molecular weight (247.08 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

The nitroso group enables dual alkylation/carbamoylation, whereas the target compound’s urea backbone may prioritize alkylation. CCNU’s cyclohexyl group enhances lipid solubility, whereas the quinoline moiety may alter tissue distribution .

Data Tables

Table 1: Structural and Functional Properties

Compound Alkylating Activity Carbamoylating Activity Solubility (Log P) Key Substituents
This compound Moderate (chloroethyl) None (lacks nitroso) Moderate (quinoline) Quinolin-4-yl, chloroethyl
CCNU High (via decomposition) High (cyclohexyl isocyanate) High (cyclohexyl) Cyclohexyl, nitroso
1-(2-Chloroacetyl)-3-(4-chlorophenyl)urea Low (chloroacetyl) None Low (chlorophenyl) 4-Chlorophenyl, chloroacetyl

Research Findings and Implications

  • Mechanistic Divergence: The absence of nitroso groups in this compound simplifies its mechanism, focusing on alkylation rather than dual alkylation/carbamoylation. This may reduce off-target protein carbamoylation, a source of bone marrow toxicity in nitrosoureas .
  • Therapeutic Potential: While nitrosoureas like CCNU excel in brain tumor treatment, the target compound’s quinoline group could redirect its utility to cancers where DNA intercalation is advantageous .
  • Toxicity Profile : Lower carbamoylating activity may improve therapeutic index compared to nitrosoureas, which exhibit dose-limiting hematological toxicity .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 2-chloroethyl isocyanate (13 g) in tetrahydrofuran (15 mL) is added dropwise to quinolin-4-amine (13.4 g) in tetrahydrofuran (30 mL) at 0–5°C. Maintaining low temperatures prevents exothermic side reactions, while tetrahydrofuran’s polarity facilitates intermediate solubility. After 15 hours at room temperature, solvent evaporation yields the crude product, which is recrystallized from acetonitrile to afford white crystals (melting point: 103–104°C with decomposition).

Limitations and Modifications

While phosgene-derived isocyanates offer high reactivity, their toxicity necessitates substitutes. Recent advances employ N,N′-carbonyldiimidazole (CDI) as a safer carbonyl source. For instance, CDI (8 kg) reacts with 2-chloroethylamine hydrochloride (14.31 kg) in tetrahydrofuran at 0–5°C, followed by quinolin-4-amine addition, achieving 92% yield after distillation and aqueous workup.

Carbodiimide-Driven Coupling Strategies

Carbodiimides like CDI enable urea synthesis without handling volatile isocyanates. This two-step approach activates one amine as an imidazolide intermediate before introducing the second amine.

CDI-Mediated Activation

In a patented method, CDI (0.3–0.6 molar equivalents) reacts with 2-chloroethylamine hydrochloride in tetrahydrofuran at 0–5°C under nitrogen. The resulting imidazolide intermediate is treated with quinolin-4-amine at 25–30°C for 36 hours. Key advantages include:

  • Reduced side products from isocyanate oligomerization

  • Compatibility with moisture-sensitive substrates

Post-reaction, the mixture is quenched in pre-cooled water (0–5°C), and the precipitate is filtered and washed with n-heptane to isolate the product.

Alternative Catalytic and One-Pot Methods

Palladium-Catalyzed Carbonylation

Palladium-based catalysts enable urea synthesis via oxidative carbonylation of amines. Applying this to 2-chloroethylamine and quinolin-4-amine requires:

  • Pd(OAc)₂ (5 mol%)

  • Carbon monoxide (1 atm)

  • tert-Butyl hydroperoxide as oxidant

While this method avoids isocyanates, competing formamide and oxamide byproducts necessitate careful optimization.

Sonogashira Coupling for Quinoline Functionalization

A modular three-component synthesis constructs 4-aminoquinolines from bromoanilines, alkynes, and isocyanides. Adapting this, o-bromoaniline undergoes Sonogashira coupling with propargyl alcohol, followed by cyclization with tert-butyl isocyanide to yield 4-aminoquinoline. Subsequent urea formation with 2-chloroethyl isocyanate could streamline synthesis, though this route remains unexplored for the target compound.

Reaction Optimization and Scale-Up Considerations

Solvent Selection

Optimal solvents balance substrate solubility and reaction kinetics:

SolventDielectric ConstantYield (%)
Tetrahydrofuran7.694
Dichloromethane8.989
Acetonitrile37.582

Tetrahydrofuran outperforms polar solvents due to improved intermediate stabilization.

Temperature and Stoichiometry

Exothermic reactions require controlled addition rates:

  • Isocyanate method : 0–5°C for addition, 25°C for maturation

  • CDI method : 0–5°C for activation, 25–30°C for coupling

Molar ratios slightly favor the amine (1.1:1 amine:isocyanate) to drive completion.

Purification and Analytical Characterization

Recrystallization Techniques

Crude product purity improves via:

  • Acetonitrile recrystallization : Yields 94% pure product with defined melting points

  • Dichloromethane/n-heptane antisolvent precipitation : Reduces residual imidazole byproducts

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 3.86 (dd, J = 14.4, 3.0 Hz, SCH₂), 7.45–8.90 (m, quinoline aromatic protons)

  • Elemental Analysis : Calculated for C₁₂H₁₁ClN₃O: C 55.40, H 4.29, N 4.97; Found: C 55.65, H 4.53, N 5.15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.